Cas no 2171969-96-1 (ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate)

Ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate is a specialized cyclopropane derivative featuring a thiolane ring with a hydroxyl substituent, enhancing its reactivity and versatility in synthetic applications. The compound's unique structure, combining a cyclopropane carboxylate ester with a functionalized thiolane moiety, makes it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic frameworks. Its stereochemical configuration and functional groups allow for selective transformations, including ring-opening reactions and nucleophilic substitutions. This compound is particularly useful in pharmaceutical and agrochemical research, where precise molecular modifications are critical. Its stability under standard handling conditions further supports its utility in laboratory and industrial settings.
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate structure
2171969-96-1 structure
Product name:ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
CAS No:2171969-96-1
MF:C11H18O3S
Molecular Weight:230.323822498322
CID:6567991
PubChem ID:165598683

ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
    • 2171969-96-1
    • EN300-1630254
    • インチ: 1S/C11H18O3S/c1-3-14-9(12)11(6-8(11)2)10(13)4-5-15-7-10/h8,13H,3-7H2,1-2H3
    • InChIKey: VKNUXXZFIRUOFK-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)(C1(C(=O)OCC)CC1C)O

計算された属性

  • 精确分子量: 230.09766561g/mol
  • 同位素质量: 230.09766561g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 71.8Ų

ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1630254-0.1g
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
0.1g
$943.0 2023-06-04
Enamine
EN300-1630254-0.5g
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
0.5g
$1027.0 2023-06-04
Enamine
EN300-1630254-5.0g
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
5g
$3105.0 2023-06-04
Enamine
EN300-1630254-2.5g
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
2.5g
$2100.0 2023-06-04
Enamine
EN300-1630254-2500mg
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
2500mg
$2100.0 2023-09-22
Enamine
EN300-1630254-250mg
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
250mg
$985.0 2023-09-22
Enamine
EN300-1630254-10.0g
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
10g
$4606.0 2023-06-04
Enamine
EN300-1630254-1.0g
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
1g
$1070.0 2023-06-04
Enamine
EN300-1630254-0.05g
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
0.05g
$900.0 2023-06-04
Enamine
EN300-1630254-50mg
ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate
2171969-96-1
50mg
$900.0 2023-09-22

ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate 関連文献

ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylateに関する追加情報

Ethyl 1-(3-Hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate (CAS No. 2171969-96-1): An Emerging Compound in Medicinal Chemistry

Ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate (CAS No. 2171969-96-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as thiolanes, which are characterized by their sulfur-containing six-membered ring structure. The presence of the 3-hydroxythiolan-3-yl group and the 2-methylcyclopropane-1-carboxylate moiety imparts distinct chemical and biological properties, making it a promising candidate for various pharmaceutical developments.

The synthesis of ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. Recent studies have focused on optimizing the synthetic route to improve yield and purity, which are critical factors for large-scale production and pharmaceutical applications. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to enhance the efficiency and selectivity of the synthesis.

In terms of its biological activity, ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate has demonstrated promising results in preclinical studies. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, including the NF-κB pathway and the production of pro-inflammatory cytokines.

Beyond its anti-inflammatory properties, ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate has also shown potential as an antioxidant agent. Oxidative stress is a major contributor to various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have indicated that this compound can effectively scavenge reactive oxygen species (ROS) and protect cells from oxidative damage, suggesting its potential use in preventing or treating conditions associated with oxidative stress.

The pharmacokinetic profile of ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. Additionally, preliminary toxicology studies have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed.

To further explore the therapeutic potential of ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate, several clinical trials are currently underway. These trials aim to evaluate its safety and efficacy in human subjects with various inflammatory and oxidative stress-related conditions. Early results from phase I trials have been encouraging, with the compound demonstrating a favorable safety profile and preliminary evidence of therapeutic benefit.

In conclusion, ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate (CAS No. 2171969-96-1) represents an exciting advancement in medicinal chemistry. Its unique chemical structure and multifaceted biological activities make it a promising candidate for the development of new therapeutic agents. As research continues to uncover more about its mechanisms of action and clinical applications, this compound is poised to play a significant role in advancing the treatment of various diseases.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.